BENGH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Quantitative
PCR (gPCR) of Human TAC4 mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hemokinin 1, human

Cat. No.: B561566

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachykinin precursor 4 (TAC4) is a gene that encodes for the tachykinin peptides, hemokinin-1
(HK-1) and endokinins. These peptides are involved in a variety of physiological and
pathological processes, including pain perception, inflammation, immune responses, and blood
pressure regulation.[1][2] The quantification of human TAC4 mRNA expression is crucial for
understanding its role in these processes and for the development of novel therapeutics. This
document provides detailed application notes and protocols for the quantitative analysis of
human TAC4 mRNA using SYBR Green-based gPCR.

Validated gPCR Primers for Human TAC4 mRNA

The following tables summarize validated gPCR primer pairs for human TAC4 mRNA retrieved
from the public databases PrimerBank and qPrimerDB. These databases provide
experimentally validated or computationally predicted primer sequences for gene expression
analysis.[3][4][5]61[71[8I[CI[10][1 1][12][13]

Table 1: Validated gPCR Primers from PrimerBank[3][9][10][11][13]
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] Forward Reverse )
PrimerBank . . Amplicon Forward Tm Reverse Tm
b Primer Primer size (bp) °C) °C)
ize ° °
(5!_3l) (5!_3l) p

GCTGCCTG GTAGTCCTG
155551327c1 GAGGAGAT GCTCTCGG 138 60.0 60.0
GAAG TGT

Table 2: Validated qPCR Primers from gPrimerDB[5][6][7][8][12]

Forward Primer Reverse Primer . .
Gene Symbol Amplicon Size (bp)
(5!_3l) (5!_3l)
GCTGCCTGGAGGA GTAGTCCTGGCTCT
TAC4 138
GATGAAG CGGTGT
AGGAGATGAAGGC TCCTTGGTCTGGTT
TAC4 199
GGAGTTG GAGGAG

Experimental Protocols

This section outlines a comprehensive protocol for the quantification of human TAC4 mRNA,
from RNA extraction to gPCR data analysis, using a SYBR Green-based approach.[1][2][14]
[15][16][17][18][19][20][21]

RNA Extraction and Quantification

High-quality, intact RNA is essential for accurate qPCR results.

e Procedure:

o lIsolate total RNA from cells or tissues using a commercially available kit (e.g., TRIzol
reagent or column-based kits) according to the manufacturer's instructions.[16][17][20]

o Treat the extracted RNA with DNase | to remove any contaminating genomic DNA.

o Assess RNA purity and concentration using a spectrophotometer. An A260/A280 ratio of
~2.0 is indicative of pure RNA.[1][2]
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o Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an
automated electrophoresis system (e.g., Agilent Bioanalyzer).

cDNA Synthesis (Reverse Transcription)

e Procedure:

o Synthesize first-strand cDNA from 1 ug of total RNA using a reverse transcription kit with
oligo(dT) and/or random hexamer primers.

o Set up the reverse transcription reaction as follows:

Component Volume/Amount
Total RNA 1ug

Oligo(dT) or Random Primers As per kit

dNTP Mix (10 mM) 1L

Reverse Transcriptase As per kit
RNase-free water to final volume
Total Volume 20 pL

Quantitative PCR (qPCR)

e Procedure:

o Prepare a gPCR master mix on ice. For a single 20 pL reaction:[1]
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Component Volume

Final Concentration

2x SYBR Green gPCR Master

Mix 10 pL 1x
Forward Primer (10 uM) 0.5 L 250 nM
Reverse Primer (10 uM) 0.5 uL 250 nM
cDNA template (diluted) 2 uL

Nuclease-free water 7 pL

Total Volume 20 pL

Step Temperature (°C) Time Cycles
Initial Denaturation 95 10 min 1
Denaturation 95 15 sec 40
Annealing/Extension 60 60 sec

Melt Curve Analysis Instrument Default 1

TAC4 Signaling Pathway and Experimental

Workflow
TAC4 Signaling Pathway

The expression of TAC4 can be induced by lipopolysaccharide (LPS) through the activation of
the Nuclear Factor-kappa B (NF-kB) and p38 Mitogen-Activated Protein Kinase (MAPK)

signaling pathways.
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Caption: LPS-induced TAC4 mRNA expression pathway.
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Experimental Workflow

The following diagram illustrates the key steps in the quantification of TAC4 mRNA expression
using gPCR.
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Caption: Workflow for TAC4 mRNA quantification by gPCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b561566#quantitative-pcr-gpcr-primers-for-human-
tac4-mrna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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